Bis(trimethylsilyl)selenide

Übersicht

Beschreibung

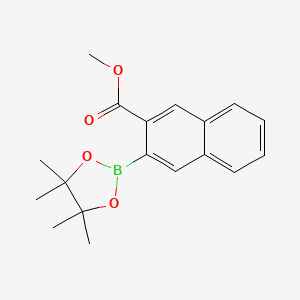

Bis(trimethylsilyl)selenide is a chemical compound with the molecular formula C6H18SeSi2 . It is a colorless to yellow liquid and has a strong stench . It is used in the synthesis of selenium-containing organic compounds for potential pharmaceutical applications in the treatment of cancer and metabolic diseases .

Synthesis Analysis

This compound can be used in the synthesis of unsymmetrical selenides, generation of selenoaldehydes, and reduction of sulfoxides, selenoxides, and telluroxides . It reacts with equimolar amounts of n-butyllithium to generate Me3SiSeLi, alkylation of which then provides trimethylsilyl alkyl selenides .Molecular Structure Analysis

The molecular weight of this compound is 225.35 g/mol . Its IUPAC name is trimethyl [(trimethylsilyl)selanyl]silane . The InChI Key is FKIZDWBGWFWWOV-UHFFFAOYSA-N .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis

This compound has a density of 0.9 g/cm3 . Its boiling point is 58-9ºC/11mmHg , and its melting point is -7ºC . The refractive index is 1.4800 to 1.4820 (20°C, 589nm) .Wissenschaftliche Forschungsanwendungen

Synthesis of Selenoketones

Bis(trimethylsilyl)selenide is used in the synthesis of selenoketones. A study by Segi et al. (1989) demonstrates that bis(dimethylaluminum) selenide, prepared via a transmetallation reaction of bis(trimethylsilyl) selenide with dimethylaluminum chloride, reacts with ketones to yield Diels-Alder adducts of selenoketones (Segi, Koyama, Nakajima, Suga, Murai, & Sonoda, 1989).

Synthesis of Selenoaldehydes and Selenoacylsilanes

This compound efficiently reacts with aldehydes to afford selenoaldehydes, as explored by Degl'innocenti et al. (2009). This reaction can also be applied to acylsilanes, producing selenoacylsilanes (Degl'innocenti, Capperucci, Acciai, & Tiberi, 2009).

One-Pot Synthesis of Selenium Compounds

A one-pot synthesis method using bis(trimethylsilyl) selenide to produce various selenium compounds, including unsymmetrical selenides, selenolesters, selenolcarbonates, and phosphinothioyl selenide, is detailed in a study by Segi et al. (1989) (Segi, Kato, Nakajima, Suga, & Sonoda, 1989).

Stereoselective Synthesis of Polyfunctionalized Organic Molecules

This compound serves as an effective reagent in the TBAF catalyzed reaction with various substituted epoxides, episulfides, and aziridines, leading to β-functionalized diselenides in a highly regio- and stereoselective manner. This study by Degl'innocenti et al. (2008) highlights its versatility in organic synthesis (Degl'innocenti, Capperucci, Castagnoli, Malesci, Tiberi, & Innocenti, 2008).

Synthesis of Selenium-Containing β-Lactams

This compound is used in the synthesis of selenium-containing β-lactams, such as selenacephams and selenacephems. Garud, Makimura, and Koketsu (2011) utilized this compound for the insertion of selenium into azetidinones, which is a crucial step in the synthesis process (Garud, Makimura, & Koketsu, 2011).

Safety and Hazards

Zukünftige Richtungen

Bis(trimethylsilyl)selenide is used in the synthesis of selenium-containing organic compounds for potential pharmaceutical applications in the treatment of cancer and metabolic diseases . The synthesis of organoselenium compounds, and especially selenium-containing heterocycles, continues to be a very active research area . Their practical application in medicine for the treatment of tumors and cancers is a subject of current intense interest .

Wirkmechanismus

Target of Action

Bis(trimethylsilyl)selenide is a chemical compound used primarily in research and development It is known to react with halides, such as chloride, to form selenium compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it reacts with nucleophiles, such as triethyl orthoformate, which can be observed by the emission of light at 290 nm . The exact changes resulting from these interactions depend on the specific targets and the conditions of the reaction.

Pharmacokinetics

Given its chemical properties, it is soluble in ether and tetrahydrofuran , suggesting that it may be absorbed and distributed in the body through these solvents. The metabolism and excretion of this compound would depend on its specific interactions with the body’s biochemical systems.

Result of Action

It is known to be toxic if swallowed or inhaled, and it may cause damage to organs through prolonged or repeated exposure . These effects suggest that the compound interacts with cellular systems in a way that can lead to toxicity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it reacts slowly with moisture or water , suggesting that its activity may be affected by humidity. It is also flammable and can readily ignite with flame, sparks, friction, or heat . Therefore, the environment in which it is used should be well-controlled to ensure safety and efficacy.

Eigenschaften

IUPAC Name |

trimethyl(trimethylsilylselanyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18SeSi2/c1-8(2,3)7-9(4,5)6/h1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIZDWBGWFWWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Se][Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18SeSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4099-46-1 | |

| Record name | Disilaselenane, 1,1,1,3,3,3-hexamethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3136010.png)

![3-[(Phenylsulfonyl)amino]thiophene-2-carboxylic acid](/img/structure/B3136076.png)

![alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester](/img/structure/B3136077.png)